molecular formula C11H16N2O4S B12623316 N-Hydroxy-3-{[(2-methylphenyl)methyl]sulfamoyl}propanamide CAS No. 919996-81-9

N-Hydroxy-3-{[(2-methylphenyl)methyl]sulfamoyl}propanamide

Cat. No.: B12623316
CAS No.: 919996-81-9
M. Wt: 272.32 g/mol
InChI Key: VHARZEHQRYFKNE-UHFFFAOYSA-N
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Description

N-Hydroxy-3-{[(2-methylphenyl)methyl]sulfamoyl}propanamide is an organic compound with a complex structure that includes a hydroxyl group, a sulfamoyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-3-{[(2-methylphenyl)methyl]sulfamoyl}propanamide typically involves multiple steps. One common method includes the reaction of 2-methylbenzylamine with a suitable sulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with hydroxylamine to introduce the hydroxyl group, followed by the addition of a propanamide moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3-{[(2-methylphenyl)methyl]sulfamoyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

N-Hydroxy-3-{[(2-methylphenyl)methyl]sulfamoyl}propanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and as a component in various chemical processes.

Mechanism of Action

The mechanism by which N-Hydroxy-3-{[(2-methylphenyl)methyl]sulfamoyl}propanamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the sulfonamide group can interact with active sites, potentially inhibiting enzyme activity. The propanamide backbone provides structural stability and influences the compound’s overall conformation.

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-3-{(2-methylphenyl)methylamino}propanimidamide
  • N-Hydroxy-3-{methyl[(2-methylphenyl)methyl]amino}propanimidamide

Uniqueness

N-Hydroxy-3-{[(2-methylphenyl)methyl]sulfamoyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

919996-81-9

Molecular Formula

C11H16N2O4S

Molecular Weight

272.32 g/mol

IUPAC Name

N-hydroxy-3-[(2-methylphenyl)methylsulfamoyl]propanamide

InChI

InChI=1S/C11H16N2O4S/c1-9-4-2-3-5-10(9)8-12-18(16,17)7-6-11(14)13-15/h2-5,12,15H,6-8H2,1H3,(H,13,14)

InChI Key

VHARZEHQRYFKNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNS(=O)(=O)CCC(=O)NO

Origin of Product

United States

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